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molecular formula C11H16O3S B8663469 5-(Tert-butyl)-2-methoxybenzenesulfinic acid

5-(Tert-butyl)-2-methoxybenzenesulfinic acid

Cat. No. B8663469
M. Wt: 228.31 g/mol
InChI Key: IZRSGIMMKBRLCI-UHFFFAOYSA-N
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Patent
US04661636

Procedure details

17.4 g (0.076 mol) of 3-(1,1-dimethylethyl)-6-methoxybenzenesulfinic acid are suspended in 120 ml of acetone, and 13.3 ml (0.095 mol) of triethylamine and 8.5 ml (0.12 mol) of iodomethane are added. The mixture is stirred at room temperature for 2 hours and then poured onto ice-water. The precipitate which separates out is filtered off with suction and recrystallized from N-butanol.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:6]=[C:7]([S:13]([OH:15])=[O:14])[C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)([CH3:4])[CH3:3].[CH2:16](N(CC)CC)C.IC>CC(C)=O>[CH3:4][C:2]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([S:13]([CH3:16])(=[O:15])=[O:14])[CH:6]=1)([CH3:1])[CH3:3]

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
CC(C)(C)C=1C=C(C(=CC1)OC)S(=O)O
Step Two
Name
Quantity
13.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8.5 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice-water
FILTRATION
Type
FILTRATION
Details
The precipitate which separates out is filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from N-butanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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